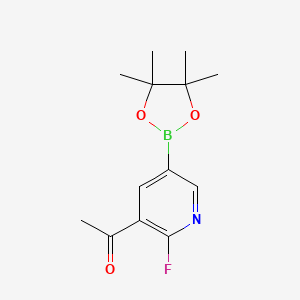

1-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one

Description

This compound is a pyridine derivative featuring a fluorine atom at the 2-position, a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position, and an acetyl group (ethanone) at the 3-position. The boronic ester moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials synthesis . While direct data on its physical properties (e.g., melting point) are absent in the provided evidence, analogous compounds with similar substituents exhibit melting points ranging from 95–96°C (e.g., compound 56 in ) .

Properties

IUPAC Name |

1-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BFNO3/c1-8(17)10-6-9(7-16-11(10)15)14-18-12(2,3)13(4,5)19-14/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYZSBJGYFAAGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one is a compound that incorporates a pyridine ring and a dioxaborolane moiety. This structure suggests potential biological activity due to the presence of both a heterocyclic component and a boron-containing group, which are known to influence pharmacological properties.

- Molecular Formula : C13H18BFO3

- Molecular Weight : 253.08 g/mol

- CAS Number : 741709-59-1

- Purity : Typically >98% in commercial preparations.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its potential as an anti-cancer agent and its role in enzyme inhibition.

The compound's activity is hypothesized to be linked to its ability to interact with biological targets through the boron atom. Boron-containing compounds have been shown to exhibit unique interactions with biomolecules, potentially leading to inhibition of enzymes or modulation of signaling pathways.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine and boron compounds can exhibit significant anticancer properties. For instance:

- In vitro studies demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Enzyme Inhibition

The presence of the dioxaborolane group may confer inhibitory effects on certain enzymes:

- Carbonic Anhydrase Inhibition : Compounds with similar structures have been reported to inhibit carbonic anhydrase, an enzyme involved in maintaining acid-base balance and facilitating gas exchange .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects on HeLa cells; showed IC50 values indicating significant potency against cervical cancer cells. |

| Study 2 | Evaluated enzyme inhibition; demonstrated effective inhibition of carbonic anhydrase with IC50 values comparable to known inhibitors. |

| Study 3 | Explored the mechanism of action through apoptosis assays; confirmed induction of apoptotic pathways in treated cancer cells. |

Research Findings

- Cytotoxicity Tests : In vitro assays have shown that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

- Mechanistic Studies : Flow cytometry analyses revealed that treated cells exhibited increased levels of annexin V positivity, indicating early apoptotic changes.

- Molecular Docking Studies : Computational studies suggest that the compound has favorable binding interactions with key proteins involved in cancer progression.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted with a fluorine atom and a boronate ester. Its molecular formula is , with a molecular weight of approximately 247.07 g/mol. The presence of the boronate group makes it particularly useful in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.

Applications in Organic Synthesis

Cross-Coupling Reactions:

- Borylation Reactions : The boronate moiety allows for efficient borylation reactions. This can be utilized to introduce boron into organic molecules, facilitating further transformations such as Suzuki-Miyaura coupling.

- Formation of Carbon-Carbon Bonds : The compound can serve as a coupling partner in various reactions to form carbon-carbon bonds, which is essential in building complex organic frameworks used in pharmaceuticals and agrochemicals.

Table 1: Summary of Cross-Coupling Applications

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura | Coupling of aryl halides with boronates | |

| Stille Coupling | Formation of biaryl compounds | |

| Negishi Coupling | Coupling of organozinc reagents |

Applications in Medicinal Chemistry

Anticancer Agents:

Research indicates that derivatives of this compound may exhibit anticancer properties. The fluorinated pyridine structure can enhance biological activity and selectivity towards cancer cells.

Table 2: Potential Anticancer Applications

| Compound Derivative | Target Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Fluorinated Pyridines | Breast Cancer | Inhibition of cell proliferation | |

| Boron-containing Compounds | Leukemia | Induction of apoptosis |

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound and its derivatives in various applications:

- Study on Anticancer Activity : A recent investigation demonstrated that specific derivatives of 1-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one showed promising results in inhibiting tumor growth in vitro and in vivo models.

- Synthetic Methodology Development : Researchers have developed new synthetic pathways utilizing this compound for the efficient production of complex organic molecules relevant to drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Key Observations :

- Electron-withdrawing groups (e.g., fluorine at position 2) increase oxidative stability and reaction rates in cross-couplings .

- Amino/amide substituents (e.g., cyclopropylamino, propanamide) improve solubility but may require protection during synthesis .

Boronic Ester Positioning and Heterocycle Variations

Key Observations :

- Phenyl vs. pyridine cores : Phenyl-based analogs (e.g., compound 19 ) exhibit lower steric hindrance, favoring reactions with bulky coupling partners .

- Pyrrole derivatives : Enhanced electron density from the pyrrole ring increases reactivity in photoactive materials but may reduce stability under acidic conditions .

Cross-Coupling Efficiency

- The target compound’s fluorine substituent facilitates oxidative addition in palladium-catalyzed reactions, as electron-withdrawing groups accelerate this step .

- Yield comparisons: Analogous compounds with ethyl linkers (e.g., compound 19) achieve ~64% yield in Suzuki reactions, while amino-substituted derivatives require optimized conditions due to competing side reactions .

Stability and Handling

- Boronic ester stability : Fluorine substitution reduces protodeboronation compared to electron-donating groups (e.g., methylsulfanyl) .

- Solid-state stability : Acetyl-substituted pyridines (e.g., compound 56 ) show high crystallinity (m.p. 95–96°C), suggesting similar stability for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.